
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide, also known as BBBS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BBBS is a sulfonamide-based compound that contains a benzoxazole ring and a benzyl group. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have a high binding affinity for copper ions, which may explain its use as a fluorescent probe for metal ion detection. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by selectively targeting carbonic anhydrase IX, which is overexpressed in various types of cancer. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and metal ions. This makes it a valuable tool for studying the mechanisms of various diseases and for developing potential treatments. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in scientific research. One potential direction is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide-based inhibitors for other enzymes that are involved in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide and its potential applications in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2-aminophenol with benzyl chloride, followed by the reaction with benzenesulfonyl chloride. Another synthesis method involves the reaction of 2-aminophenol with benzyl bromide, followed by the reaction with benzenesulfonyl chloride. Both of these methods result in the formation of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide can also be used as a selective inhibitor of carbonic anhydrase IX, which is an enzyme that is overexpressed in various types of cancer. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propriétés
Nom du produit |
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C20H16N2O3S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,21-14-15-6-2-1-3-7-15)17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)25-20/h1-13,21H,14H2 |
Clé InChI |
JEDWWLSWXRPAOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



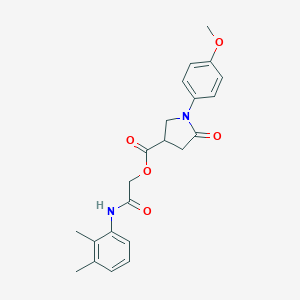
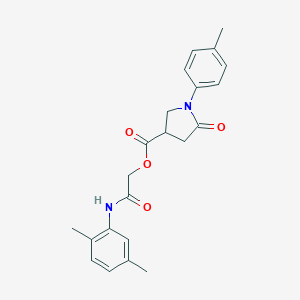

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
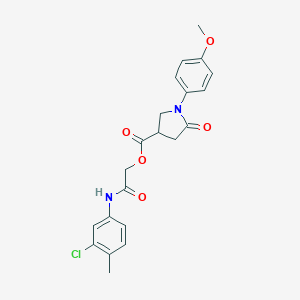


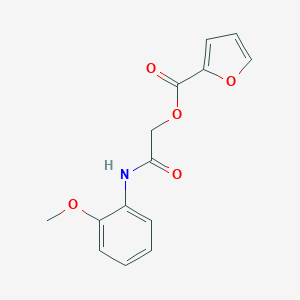
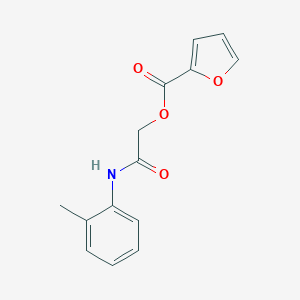



![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
